molecular formula C23H21N3O2S B2998066 N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105235-87-7

N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2998066
CAS No.: 1105235-87-7
M. Wt: 403.5
InChI Key: RBYQKXFCYZDOML-UHFFFAOYSA-N
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Description

N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that features a mesityl group, a thienopyrimidine core, and an acetamide moiety

Properties

IUPAC Name

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-14-9-15(2)20(16(3)10-14)25-19(27)11-26-13-24-21-18(12-29-22(21)23(26)28)17-7-5-4-6-8-17/h4-10,12-13H,11H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYQKXFCYZDOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach is the condensation of a mesityl-substituted amine with a thienopyrimidine derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while substitution could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with unique properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-mesityl-2-(4-oxo-3,4-dihydroquinazolin-2-yl)acetamide
  • N-mesityl-2-(4-oxo-3,4-dihydro-2-quinazolinyl)sulfanylacetamide
  • N-mesityl-2-(4-oxo-3,4-dihydro-2-quinazolinyl)acetamide

Uniqueness

N-mesityl-

Biological Activity

N-mesityl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article delves into its synthesis, biological evaluation, and the mechanisms underlying its activity.

Synthesis of this compound

The synthesis of this compound involves a multi-step process typically starting from commercially available precursors. The key steps include:

  • Formation of Thieno[3,2-d]pyrimidine Core : The initial step involves the construction of the thieno[3,2-d]pyrimidine skeleton through cyclization reactions.
  • Substitution Reactions : Subsequent reactions introduce the mesityl and acetamide groups to yield the final product.

The detailed synthetic pathway can be represented as follows:

Starting MaterialReagentsThieno 3 2 d pyrimidine IntermediateMesitylationN mesityl IntermediateAcetylationN mesityl 2 4 oxo 7 phenylthieno 3 2 d pyrimidin 3 4H yl acetamide\text{Starting Material}\xrightarrow{\text{Reagents}}\text{Thieno 3 2 d pyrimidine Intermediate}\xrightarrow{\text{Mesitylation}}N\text{ mesityl Intermediate}\xrightarrow{\text{Acetylation}}N\text{ mesityl 2 4 oxo 7 phenylthieno 3 2 d pyrimidin 3 4H yl acetamide}

Anticancer Properties

This compound has shown promising anticancer activity in various studies. The compound was evaluated against several cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells.

Key Findings :

  • IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating significant potency against tumor cell proliferation.
  • Mechanism of Action : Studies suggest that it induces apoptosis via caspase activation and DNA damage pathways. This was confirmed through assays measuring DNA synthesis inhibition and apoptotic marker expression.

Neuroprotective Effects

In addition to its anticancer properties, this compound has also been investigated for its neuroprotective effects. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's.

Research Highlights :

  • AChE Inhibition : In vitro assays demonstrated that N-mesityl derivatives significantly inhibit AChE activity, which is crucial for maintaining acetylcholine levels in the brain.
  • Potential Applications : These findings suggest that the compound could be developed as a potential therapeutic agent for neurodegenerative conditions.

Structure–Activity Relationship (SAR)

The biological activity of N-mesityl derivatives is influenced by their structural components. A systematic SAR analysis revealed:

Substituent Effect on Activity Remarks
Mesityl GroupEnhances potencyIncreased lipophilicity aids in membrane permeability
Acetamide GroupEssential for activityStabilizes the molecular structure
Phenyl GroupContributes to bindingFacilitates interactions with target enzymes

Case Study 1: Anticancer Activity

In a study published in 2024, N-mesityl derivatives were tested against multiple cancer cell lines. The results indicated that compounds with higher phenyl substitution showed enhanced cytotoxic effects compared to those with simpler structures. Notably, compounds exhibiting both AChE inhibition and anticancer activity were highlighted as dual-action agents.

Case Study 2: Neuroprotective Activity

Another study focused on the neuroprotective properties of the compound demonstrated its efficacy in preventing neuronal cell death induced by oxidative stress. The research utilized both in vitro models and in vivo animal studies to validate its protective effects against neurodegeneration.

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